

An In-depth Technical Guide to the Chromophoric Properties of MESG

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Compound of Interest

Compound Name: 7-Methyl-6-thioguanosine

Cat. No.: B1232066

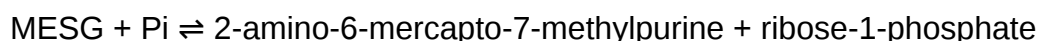
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This guide provides a comprehensive overview of the chromophoric properties of 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), a crucial tool for researchers, scientists, and professionals in drug development. MESG serves as a chromogenic substrate, enabling the continuous and sensitive detection of inorganic phosphate (Pi) in various enzymatic reactions.

Core Mechanism of Chromophoric Change

The utility of MESG as a chromophoric probe is centered on its enzymatic conversion in the presence of inorganic phosphate. This reaction is catalyzed by purine nucleoside phosphorylase (PNP). In this process, MESG is converted to 2-amino-6-mercapto-7-methylpurine and ribose-1-phosphate.^{[1][2][3][4]} This conversion results in a distinct shift in the compound's absorbance spectrum, forming the basis for quantitative analysis.^{[1][2][4]} The reaction is specific and allows for the continuous monitoring of phosphate-generating enzymes such as ATPases and GTPases.^{[1][4][5]}

The enzymatic reaction can be summarized as follows:



This equilibrium is driven by the presence of inorganic phosphate, making the resulting absorbance change directly proportional to the amount of Pi produced in a coupled enzymatic reaction.

Spectral and Quantitative Properties

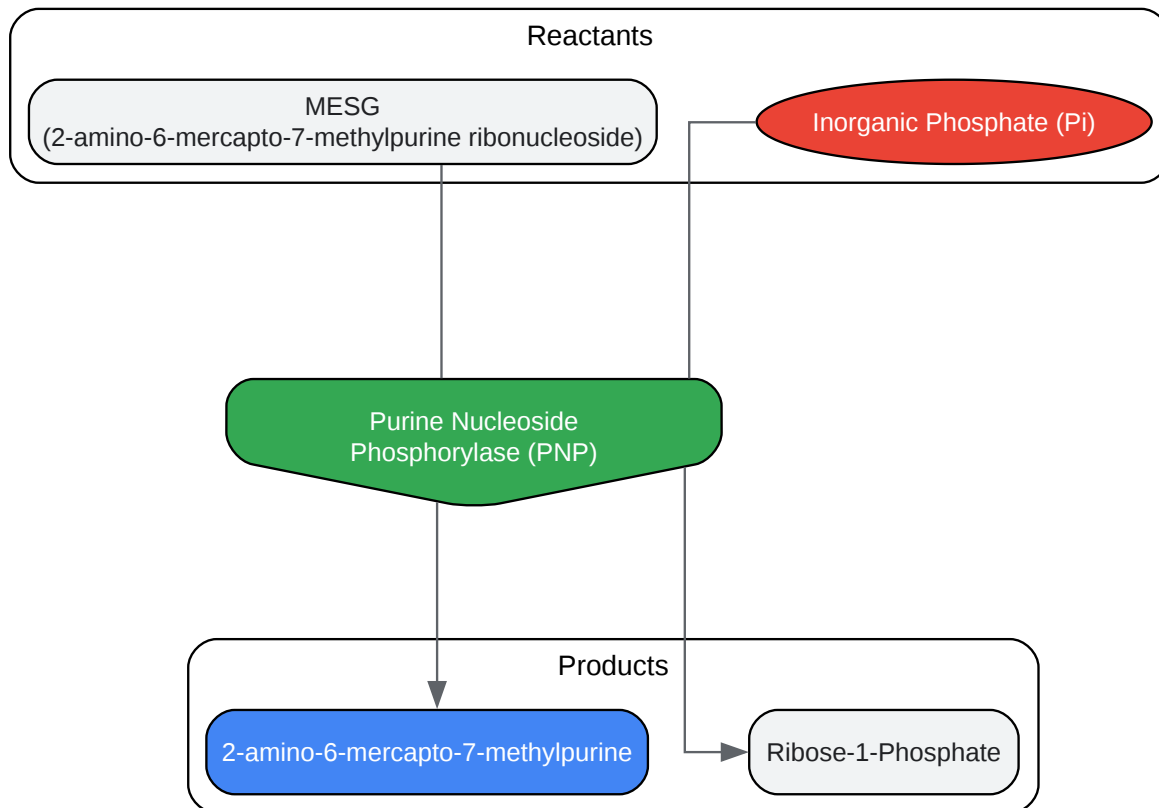
The key chromophoric property of the MESG assay is the increase in absorbance at a specific wavelength upon its conversion. The product of the enzymatic reaction, 2-amino-6-mercapto-7-methylpurine, exhibits a significant increase in absorbance at 360 nm.^{[1][2][4]} This allows for the sensitive spectrophotometric quantification of inorganic phosphate. The assay is effective over a pH range of 6.5 to 8.5.^{[1][2][4]}

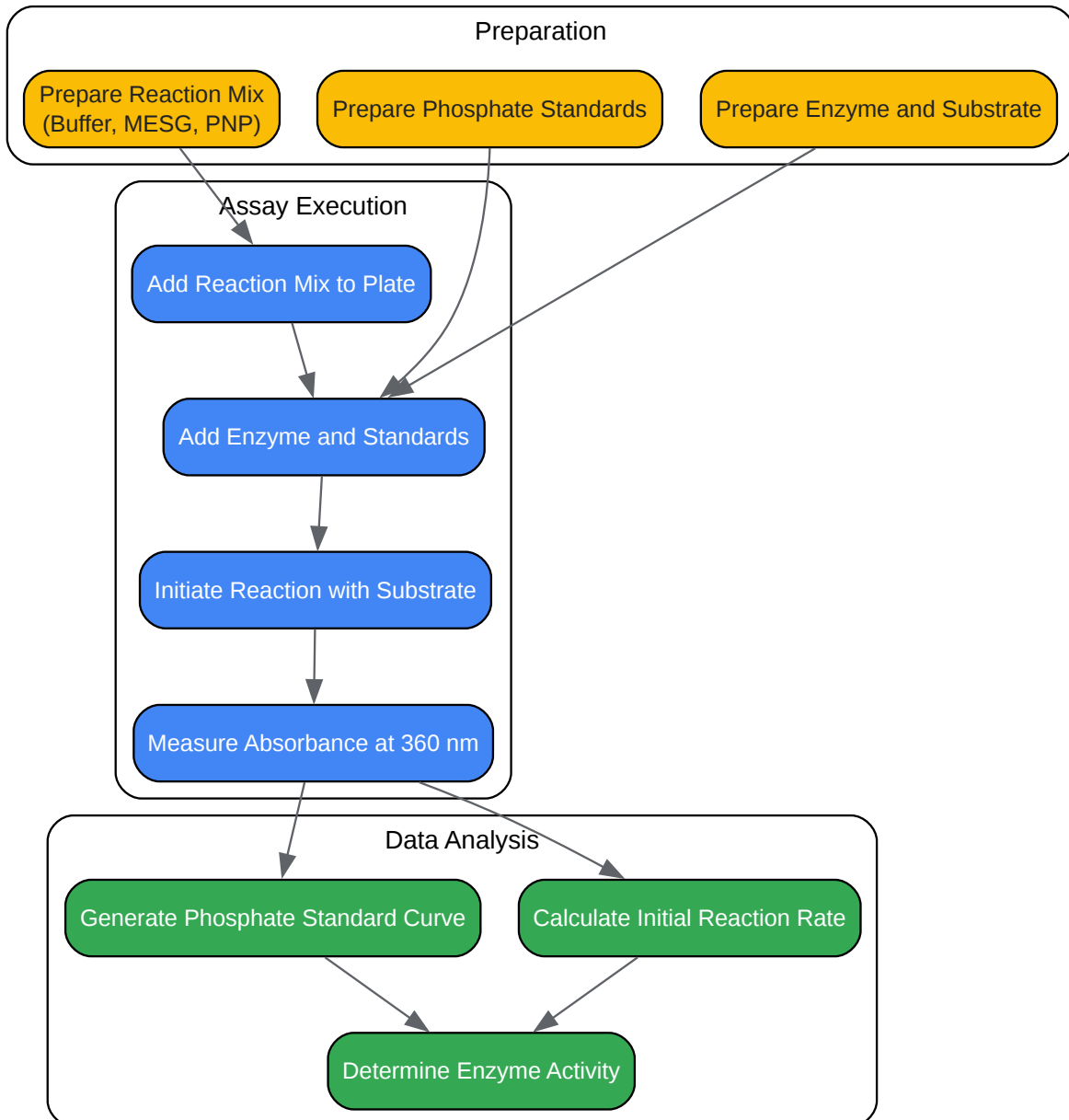
The quantitative data associated with the chromophoric properties of MESG are summarized in the table below.

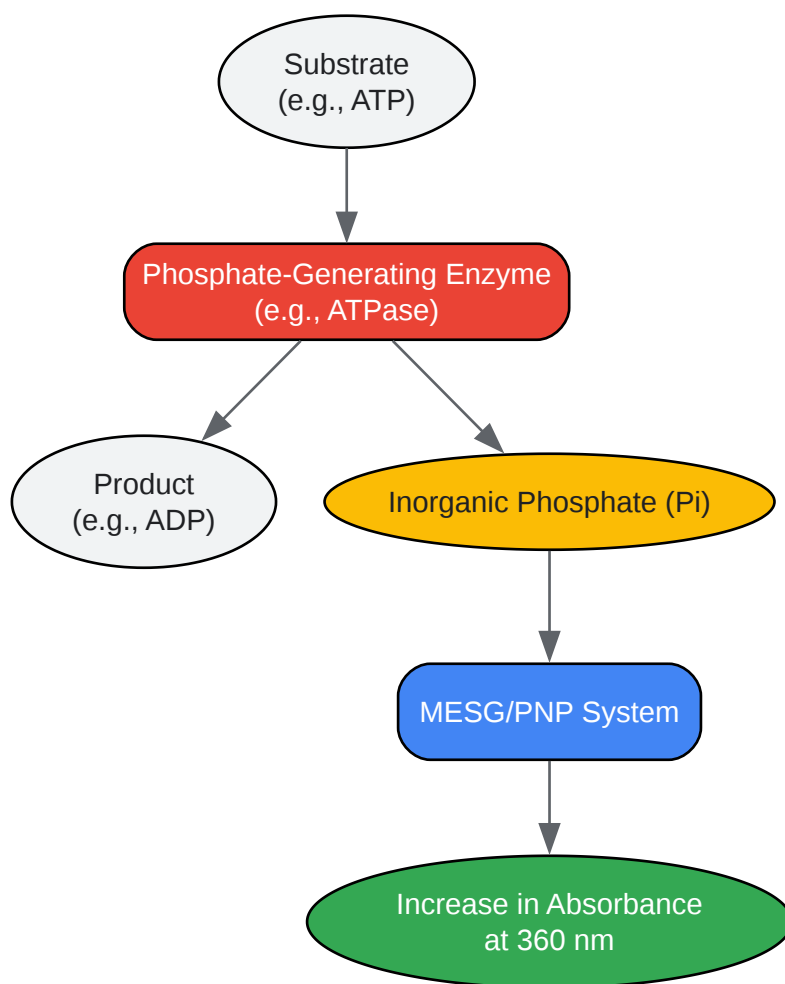
Property	Value	Notes
Wavelength of Maximum Absorbance Change	360 nm	The product of the reaction, 2-amino-6-mercapto-7-methylpurine, strongly absorbs at this wavelength. ^{[1][2][4]}
Change in Molar Extinction Coefficient ($\Delta\epsilon$)	11,000 M ⁻¹ cm ⁻¹	At pH 7.6, this significant change allows for high sensitivity. ^{[1][4]}
Assay pH Range	6.5 - 8.5	The assay maintains its chromophoric response within this physiological pH range. ^{[1][2][4]}
Limit of Detection for Phosphate (Pi)	As low as 0.2 to 2 μ M	The high extinction coefficient change enables the detection of low concentrations of inorganic phosphate. ^{[1][2][4]}

Visualizing the MESG Reaction Pathway

The following diagram illustrates the enzymatic conversion of MESG in the presence of inorganic phosphate.







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